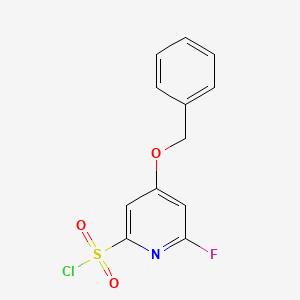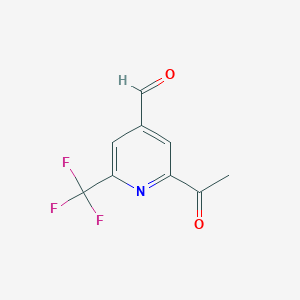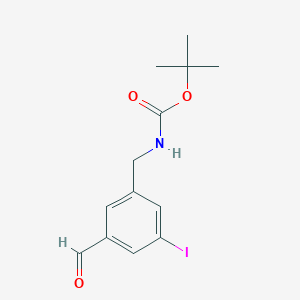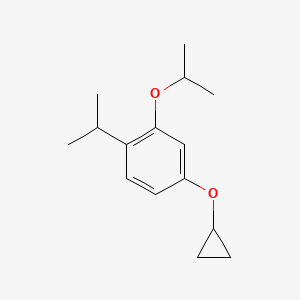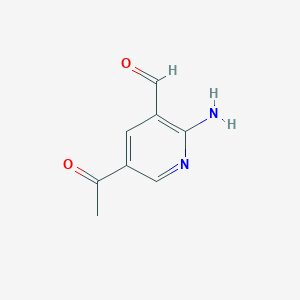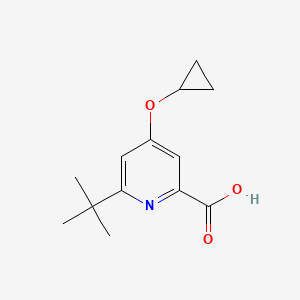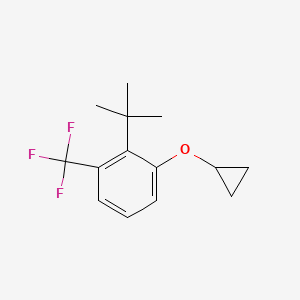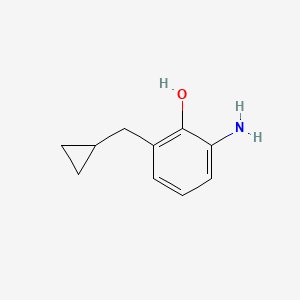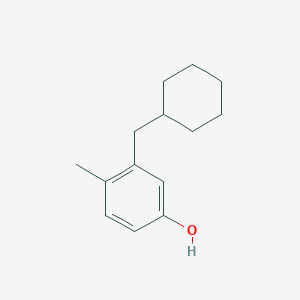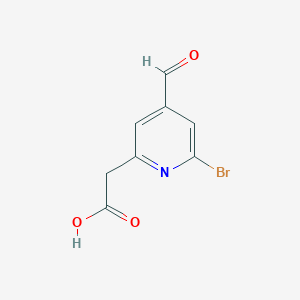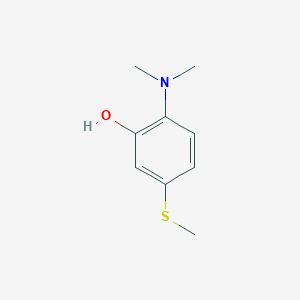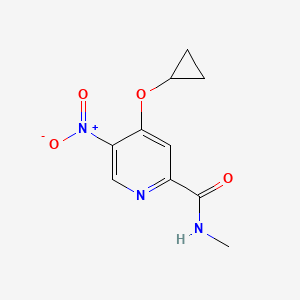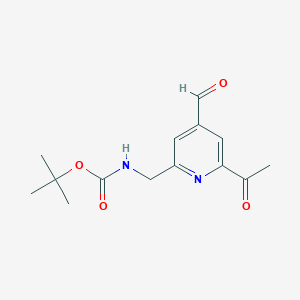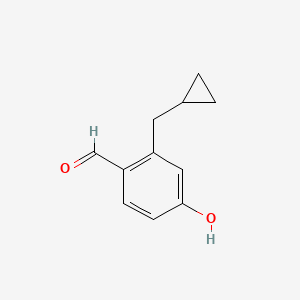
2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is an organic compound characterized by a cyclopropylmethyl group attached to a benzaldehyde structure with a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde typically involves the introduction of a cyclopropylmethyl group to a benzaldehyde derivative. One common method is the cyclopropanation of an appropriate precursor, followed by functional group transformations to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of catalysts such as palladium or nickel, and reagents like cyclopropylmagnesium bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-(Cyclopropylmethyl)-4-hydroxybenzoic acid.
Reduction: Formation of 2-(Cyclopropylmethyl)-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylbenzene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybenzaldehyde: Lacks the cyclopropylmethyl group, affecting its overall chemical properties and reactivity.
Uniqueness
2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-9-3-4-11(13)6-10(9)5-8-1-2-8/h3-4,6-8,13H,1-2,5H2 |
InChI Key |
ZMFUEJJVMNERCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=CC(=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


